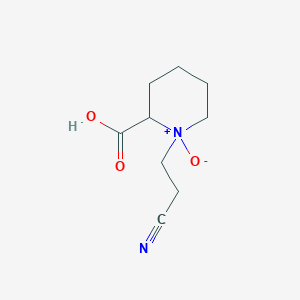
1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid is a compound that features a piperidine ring with a cyanoethyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid typically involves the reaction of piperidine with cyanoacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as piperidine itself, which acts as a catalyst. The reaction mixture is then subjected to oxidation to introduce the oxidopiperidin-1-ium group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group to other functional groups such as amines.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group can yield primary amines, while oxidation can introduce additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of 1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-cyanoethyl)piperidine-2-carboxylic acid: Similar structure but lacks the oxidopiperidin-1-ium group.
2-cyanoethylpiperidine: Lacks the carboxylic acid group.
Piperidine-2-carboxylic acid: Lacks the cyanoethyl group.
Uniqueness
1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid is unique due to the presence of both the cyanoethyl and carboxylic acid groups, as well as the oxidopiperidin-1-ium group
Propiedades
Número CAS |
36901-96-9 |
|---|---|
Fórmula molecular |
C9H14N2O3 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O3/c10-5-3-7-11(14)6-2-1-4-8(11)9(12)13/h8H,1-4,6-7H2,(H,12,13) |
Clave InChI |
HFJOMWDRKUFSAW-UHFFFAOYSA-N |
SMILES canónico |
C1CC[N+](C(C1)C(=O)O)(CCC#N)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



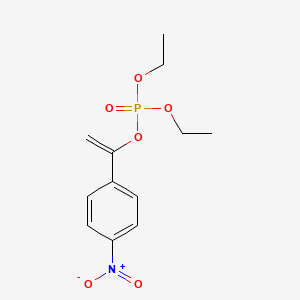

![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)
![3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14677483.png)
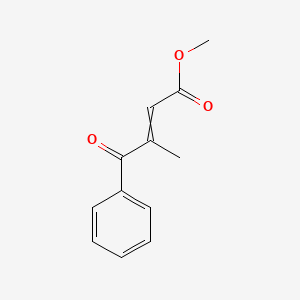

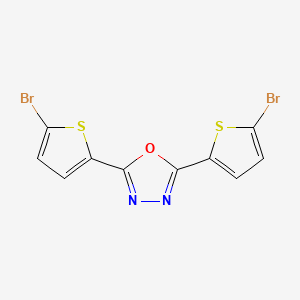

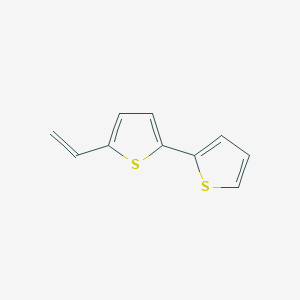
![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)

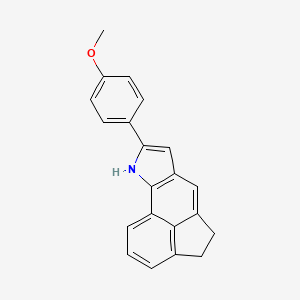
![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)
